molecular formula C20H32N2O3 B10852715 propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime

propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime

Cat. No.: B10852715
M. Wt: 348.5 g/mol
InChI Key: VUIWYGFHHJXEAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime typically involves the reaction of propan-2-one with O-4-(decyloxy)phenylcarbamoyl oxime under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions may result in a variety of substituted compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime involves its inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades bioactive fatty acid amides, such as anandamide, to their corresponding acids. By inhibiting FAAH, this compound increases the levels of these bioactive amides, which can have various physiological effects . The molecular targets and pathways involved in this mechanism include the binding of the compound to the active site of FAAH, thereby preventing the enzyme from catalyzing the hydrolysis of its substrates .

Comparison with Similar Compounds

Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its role as a FAAH inhibitor, which distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(4-decoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O3/c1-4-5-6-7-8-9-10-11-16-24-19-14-12-18(13-15-19)21-20(23)25-22-17(2)3/h12-15H,4-11,16H2,1-3H3,(H,21,23)

InChI Key

VUIWYGFHHJXEAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C

Origin of Product

United States

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